![molecular formula C20H19N5O B2399005 N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide CAS No. 449185-97-1](/img/structure/B2399005.png)
N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been studied for their potential applications in various areas of drug design . They are versatile and have been proposed as possible surrogates of the purine ring .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is relatively simple, yet versatile . The ring system of these compounds is isoelectronic with that of purines .Scientific Research Applications
Synthetic Chemistry
The development of sustainable synthetic methodologies is crucial. Researchers have explored various routes to synthesize 1,2,4-triazolo[1,5-a]pyridines, including microwave-mediated, catalyst-free methods . These approaches contribute to the compound’s availability for further research and applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been associated with various biological activities .
Mode of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidine core is a common motif in many bioactive compounds . The interaction of these compounds with their targets often leads to significant changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular formula is C26H24N6O3S, with an average mass of 500.572 Da and a monoisotopic mass of 500.163055 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been associated with various biological activities .
properties
IUPAC Name |
N-[3-[7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-6-8-15(9-7-13)19-11-18(24-20-21-12-22-25(19)20)16-4-3-5-17(10-16)23-14(2)26/h3-12,19H,1-2H3,(H,23,26)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPKZYZIVBNGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide |
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